molecular formula C16H12O6 B6410244 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261939-27-8

3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6410244
CAS RN: 1261939-27-8
M. Wt: 300.26 g/mol
InChI Key: OMWPNFVDSSFNEA-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid (3,5-DCPMB) is a widely used chemical compound with a variety of applications in the scientific research field. It has been used in a number of studies for its unique properties and ability to act as a catalyst for various chemical reactions. 3,5-DCPMB is a dicarboxylic acid that contains two carboxyl groups and a phenyl group. It is a white, crystalline solid with a melting point of 108-110°C and a molecular weight of 246.25 g/mol. 3,5-DCPMB is soluble in water, alcohols, and many organic solvents.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% has been used in a variety of scientific research studies. It has been used as a catalyst in the synthesis of a range of compounds, including polymers, dyes, and pharmaceuticals. 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% has also been used as a reagent in the synthesis of a range of compounds, including esters, amides, and nitriles. In addition, 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% has been used in the synthesis of a range of organic compounds, including carboxylic acids, amines, and alcohols.

Mechanism of Action

The mechanism of action of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% is not fully understood. However, it is believed that the carboxylic acid groups of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides and aldehydes. The phenyl group of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% can also act as a leaving group, allowing it to react with nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% are not fully understood. However, it is believed that 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% can act as a weak acid, and can therefore act as a proton donor in biochemical reactions. In addition, 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% has been shown to inhibit the activity of certain enzymes and proteins, including phosphodiesterase and cyclooxygenase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments are that it is readily available, relatively inexpensive, and relatively stable. In addition, 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% is soluble in a range of solvents, and can be used as a catalyst in a range of reactions. The main limitation of using 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is that it is a weak acid, and therefore may not be suitable for use in reactions that require a strong acid catalyst.

Future Directions

The future directions for the use of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% in scientific research are numerous. Further research is needed to better understand the biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95%, as well as its potential applications in the synthesis of a range of compounds. In addition, further research is needed to explore the potential of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% as a catalytic agent in a range of reactions. Finally, further research is needed to explore the potential of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% as a therapeutic agent for the treatment of a range of diseases.

Synthesis Methods

3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95% can be synthesized through several methods, including the reaction of 2-methylbenzoic acid with 3-chloro-5-formylbenzene in the presence of aqueous sodium hydroxide, and the reaction of 3-bromo-5-formylbenzene with 2-methylbenzoic acid in the presence of sodium hydroxide. The reaction of 3-chloro-5-formylbenzene and 2-methylbenzoic acid in the presence of aqueous sodium hydroxide is the most commonly used method for the synthesis of 3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid, 95%.

properties

IUPAC Name

5-(3-carboxy-2-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-12(3-2-4-13(8)16(21)22)9-5-10(14(17)18)7-11(6-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWPNFVDSSFNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691873
Record name 2'-Methyl[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dicarboxyphenyl)-2-methylbenzoic acid

CAS RN

1261939-27-8
Record name [1,1′-Biphenyl]-3,3′,5-tricarboxylic acid, 2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methyl[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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